molecular formula C10H14O2 B1266026 2-Butylhydroquinone CAS No. 4197-69-7

2-Butylhydroquinone

Cat. No.: B1266026
CAS No.: 4197-69-7
M. Wt: 166.22 g/mol
InChI Key: XRCRJFOGPCJKPF-UHFFFAOYSA-N
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Description

2-Butylhydroquinone, also known as tert-butylhydroquinone, is a synthetic aromatic organic compound that belongs to the family of phenols. It is a derivative of hydroquinone, substituted with a tert-butyl group. The chemical formula of this compound is C10H14O2, and it is commonly used as an antioxidant in various industries, including food, cosmetics, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Butylhydroquinone can be synthesized through the alkylation of hydroquinone with tert-butanol. The reaction typically involves the use of an acid catalyst, such as p-toluenesulfonic acid, and is carried out under reflux conditions in a solvent like xylene. The reaction conditions need to be carefully controlled to optimize the yield and minimize the formation of by-products .

Industrial Production Methods

In industrial settings, this compound is produced by reacting p-benzoquinone with isobutene or tert-butanol. The resultant product is then refined and purified to obtain the desired compound. The process involves multiple steps, including distillation and crystallization, to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Butylhydroquinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Butylhydroquinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butylhydroquinone involves its antioxidant properties. It acts by scavenging free radicals and preventing oxidative damage to cells and tissues. The compound interacts with molecular targets such as Keap1, which is involved in the regulation of the antioxidant response element (ARE) pathway. This interaction helps in the activation of antioxidant enzymes like glutathione peroxidase and superoxide dismutase, thereby protecting cells from oxidative stress .

Comparison with Similar Compounds

2-Butylhydroquinone is similar to other phenolic antioxidants, such as butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT). it has unique properties that make it distinct:

    Butylated Hydroxyanisole (BHA): BHA is another phenolic antioxidant used in food preservation. It is less effective than this compound in preventing oxidative rancidity in fats and oils.

    Butylated Hydroxytoluene (BHT): BHT is also used as an antioxidant in various industries. .

Similar Compounds

Properties

IUPAC Name

2-butylbenzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-2-3-4-8-7-9(11)5-6-10(8)12/h5-7,11-12H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCRJFOGPCJKPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10194787
Record name 2-Butylhydroquinone
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Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4197-69-7
Record name 2-Butylhydroquinone
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Record name 2-Butylhydroquinone
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Record name NSC99300
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Record name 2-Butylhydroquinone
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Record name 2-butylhydroquinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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